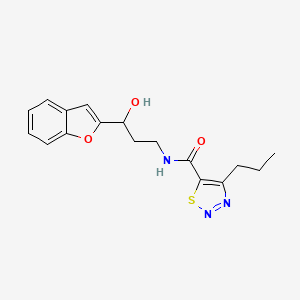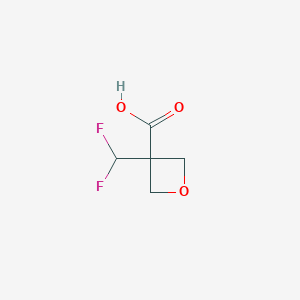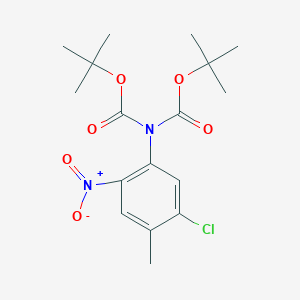
N,N-Bis(Boc)-5-Chlor-4-methyl-2-nitroanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Boc group is commonly used as a protecting group for amines in organic synthesis . The compound you mentioned seems to be a complex organic molecule with a Boc protecting group.
Synthesis Analysis
The Boc group can be introduced into a molecule through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The synthesis of similar compounds often involves the use of the Boc group for protection during synthesis .
Molecular Structure Analysis
The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability is crucial for its role as a protecting group in organic synthesis .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . This deprotection is a key step in many synthetic procedures .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
N,N-Bis(Boc)-5-Chlor-4-methyl-2-nitroanilin spielt eine entscheidende Rolle in der medizinischen Chemie. Forscher haben sein Potenzial als Baustein für neuartige Medikamentenkandidaten untersucht. Durch selektive Entschützung der N-Boc-Gruppe mit Oxalylchlorid in Methanol können sie Zugang zur freien Aminfunktionalität erhalten. Diese Verbindung wurde bei der Synthese von Hybridmolekülen mit dualer inhibitorischer Aktivität eingesetzt, wie z. B. IDO1 (Indolamin-2,3-Dioxygenase 1) und DNA-Pol-gamma-Inhibitoren .
Katalyse
Funktionalisierte siliziumbasierte Nanopartikel, einschließlich solcher, die mit Boc-geschützten Verbindungen modifiziert sind, finden Anwendungen in der Katalyse. Forscher haben die Oberflächenmodifikation von Siliziumnanopartikeln untersucht, um ihre katalytischen Eigenschaften zu verbessern. Obwohl dies nicht spezifisch für this compound gilt, unterstreicht dieser umfassendere Kontext die Bedeutung der Oberflächenchemie in katalytischen Prozessen .
Wirkmechanismus
Target of Action
It’s known that the compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound could interact with proteins or other biomolecules containing amino groups.
Mode of Action
The mode of action of N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline involves the deprotection of the Boc group. This process is facilitated by using oxalyl chloride in methanol, and it takes place under room temperature conditions . The deprotection of the Boc group allows the previously protected amino groups to participate in subsequent reactions or interactions.
Action Environment
The action, efficacy, and stability of N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline can be influenced by various environmental factors. For instance, the deprotection of the Boc group is facilitated by oxalyl chloride in methanol and occurs under room temperature conditions . Therefore, factors such as solvent, temperature, and presence of other reagents can significantly impact the compound’s action.
Safety and Hazards
The safety and hazards associated with a compound depend on its exact structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds. As a general note, compounds with the Boc group should be handled with care as they can be harmful if inhaled, swallowed, or in contact with skin .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(5-chloro-4-methyl-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O6/c1-10-8-13(20(23)24)12(9-11(10)18)19(14(21)25-16(2,3)4)15(22)26-17(5,6)7/h8-9H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKWKAWFIVGZFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)
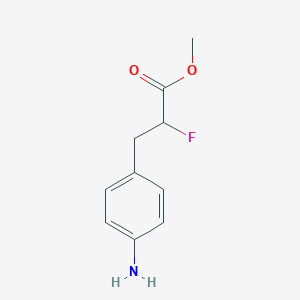
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)
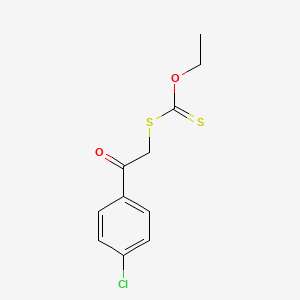

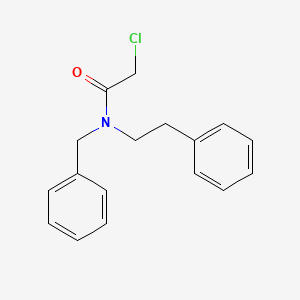
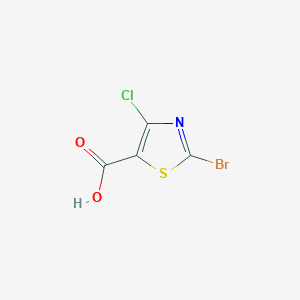
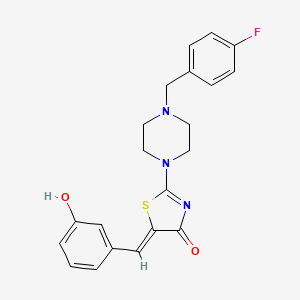
![tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B2407160.png)
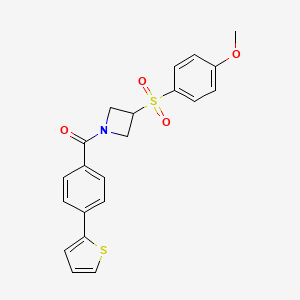
![N-[[(2R,3S)-1-Methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2407163.png)
